2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
The compound contains a cyclopropyl group, a tetrahydronaphthalen-2-yl group, and a pyrazolo[1,5-a]pyrazine group. The cyclopropyl group is a three-membered ring with two carbon atoms and one hydrogen atom. The tetrahydronaphthalen-2-yl group is a polycyclic aromatic hydrocarbon derived from naphthalene . Pyrazolo[1,5-a]pyrazine is a type of pyrazine, which is a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The cyclopropyl group could introduce strain into the molecule, and the aromatic rings could participate in π-π stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The cyclopropyl group is known to be reactive due to ring strain. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity .Scientific Research Applications
Synthesis and Bioactivity
Compounds bearing the pyrazole moiety, such as 1H-pyrazole derivatives containing an aryl sulfonate moiety, have been synthesized through one-pot cyclo-condensation reactions. These compounds were screened for anti-inflammatory activity and tested against microbial strains, with some showing potent anti-inflammatory properties and others demonstrating activity against Gram-positive and Gram-negative bacteria as well as fungal strains (Kendre et al., 2013). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been developed for their antibacterial applications, indicating the versatility of sulfonamide-based heterocycles as potential antimicrobial agents (Azab et al., 2013).
Antimicrobial and Anticancer Applications
The synthesis of pyrazoline derivatives and their in-vitro antibacterial activity have been explored, with compounds showing promising antibacterial activities against a range of bacteria (Rani et al., 2015). Additionally, new dihydronaphthalene derivatives have been synthesized and tested for cytotoxic activities against human cancer cells, including MCF-7, highlighting the potential of these compounds in anticancer research (Ahmed et al., 2020).
Anti-inflammatory and Analgesic Activities
Research has also focused on synthesizing new derivatives of chalcone, pyridine, pyrazole, and isoxazole integrated into tetrahydronaphthalene scaffolds to evaluate their anti-inflammatory and analgesic activities. These studies aim to develop compounds with fewer side effects than nonsteroidal anti-inflammatory drugs (NSAIDs) (Hamdy & Kamel, 2012).
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-25(24,18-8-7-14-3-1-2-4-16(14)11-18)21-9-10-22-17(13-21)12-19(20-22)15-5-6-15/h7-8,11-12,15H,1-6,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNHGWZITNXHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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